molecular formula C11H14O2 B11721989 7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL

7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL

Cat. No.: B11721989
M. Wt: 178.23 g/mol
InChI Key: NYJUGYSYOGMLQT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) . This compound can inhibit lipid peroxidation and protect cells from oxidative damage. Additionally, it may modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL, commonly referred to as a derivative of benzopyran, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by its unique hydroxyl group at the 4-position and specific substitution patterns that contribute to its reactivity and biological functions.

The molecular formula for this compound is C11H14O2C_{11}H_{14}O_{2}, with a molecular weight of approximately 178.23 g/mol. Its structure includes a benzopyran core, which is significant in various biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . This property is primarily attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. Studies have demonstrated that the compound can effectively reduce oxidative stress markers in cellular models, suggesting its potential role in protecting cells from oxidative damage .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It acts as an inhibitor of lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory mediators such as leukotrienes . The mechanism behind this effect involves the interaction of the compound with specific molecular targets that modulate inflammatory pathways.

The mechanism of action for this compound involves several biochemical interactions:

  • Scavenging of Free Radicals : The hydroxyl group plays a crucial role in donating electrons to neutralize free radicals.
  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes like lipoxygenase through competitive binding, thereby reducing inflammatory responses.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging of ROS and RNS
Anti-inflammatoryInhibition of 5-LOX; reduced leukotriene production
NeuroprotectivePotential protective effects against neurodegenerationOngoing studies

Case Study: Neuroprotective Effects

A study focusing on neurodegenerative diseases highlighted the potential of this compound as a neuroprotective agent. In models simulating conditions like Alzheimer's disease, the compound demonstrated the ability to reduce neuronal apoptosis induced by oxidative stress . This suggests that it could be a candidate for further development in therapeutic applications targeting neurodegeneration.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3

InChI Key

NYJUGYSYOGMLQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)O)C

Origin of Product

United States

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